molecular formula C13H16F3NO2 B13975117 Ethyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate

Ethyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13975117
M. Wt: 275.27 g/mol
InChI Key: INYVVJGWFLWQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate is a chemical compound with the molecular formula C13H16F3NO2 and a molecular weight of 275.27 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with an ethyl(trifluoromethyl)amino group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate typically involves the reaction of 4-formylbenzoic acid with ethyl(trifluoromethyl)amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of the ethyl(trifluoromethyl)amino group, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

ethyl 4-[[ethyl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C13H16F3NO2/c1-3-17(13(14,15)16)9-10-5-7-11(8-6-10)12(18)19-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

INYVVJGWFLWQLA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)C(=O)OCC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.